(R)-1-(2,3-Dimethylphenyl)-2-methylpropan-1-amine
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Overview
Description
®-1-(2,3-Dimethylphenyl)-2-methylpropan-1-amine is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and an amine group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Dimethylphenyl)-2-methylpropan-1-amine typically involves the reaction of 2,3-dimethylbenzyl chloride with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of ®-1-(2,3-Dimethylphenyl)-2-methylpropan-1-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,3-Dimethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amine group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
®-1-(2,3-Dimethylphenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(2,3-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ®-2,3-Dimethylheptane
- (2,3-Dimethylphenyl)methanethiol
- 2-(2,6-Dimethylphenyl)amino)benzoic acid
Uniqueness
®-1-(2,3-Dimethylphenyl)-2-methylpropan-1-amine is unique due to its specific structural configuration and the presence of both a phenyl ring and an amine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
(1R)-1-(2,3-dimethylphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H19N/c1-8(2)12(13)11-7-5-6-9(3)10(11)4/h5-8,12H,13H2,1-4H3/t12-/m1/s1 |
InChI Key |
DNNSVCPCKYOITO-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](C(C)C)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(C)C)N)C |
Origin of Product |
United States |
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